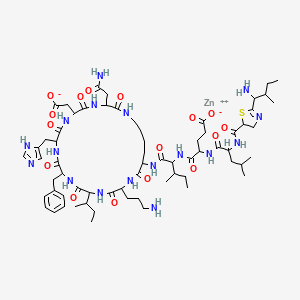![molecular formula C10H10N2O2 B12504821 1,2-Dimethyl-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B12504821.png)
1,2-Dimethyl-1H-benzo[d]imidazole-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethyl-1H-benzo[d]imidazole-7-carboxylic acid is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The compound’s structure consists of a benzimidazole core with two methyl groups at positions 1 and 2, and a carboxylic acid group at position 7.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-1H-benzo[d]imidazole-7-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of o-phenylenediamine with carboxylic acid derivatives under acidic or basic conditions. For example, the reaction of o-phenylenediamine with dimethylformamide (DMF) and hydrosilicon mixture can lead to the formation of the desired benzimidazole compound .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves multi-step processes that include the preparation of intermediates followed by cyclization reactions. The use of catalysts such as cuprous oxide and potassium carbonate can enhance the efficiency and yield of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dimethyl-1H-benzo[d]imidazole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced benzimidazole derivatives, and substituted benzimidazoles with various functional groups .
Applications De Recherche Scientifique
1,2-Dimethyl-1H-benzo[d]imidazole-7-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of materials with specific properties, such as dyes and catalysts
Mécanisme D'action
The mechanism of action of 1,2-Dimethyl-1H-benzo[d]imidazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to a reduction in the activity of specific biological processes. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-benzo[d]imidazole: The parent compound without methyl and carboxylic acid groups.
2-Methyl-1H-benzo[d]imidazole: A similar compound with a single methyl group.
1,2-Dimethyl-1H-benzo[d]imidazole: Lacks the carboxylic acid group.
Uniqueness
1,2-Dimethyl-1H-benzo[d]imidazole-7-carboxylic acid is unique due to the presence of both methyl groups and the carboxylic acid group, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H10N2O2 |
|---|---|
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
2,3-dimethylbenzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c1-6-11-8-5-3-4-7(10(13)14)9(8)12(6)2/h3-5H,1-2H3,(H,13,14) |
Clé InChI |
KDFFGUFHPSLBPQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC(=C2N1C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,7-Bis(4-(tert-butyl)phenyl)-2-isobutyl-2H-benzo[d][1,2,3]triazole](/img/structure/B12504747.png)

![2-(2-{Bis[3,5-bis(trifluoromethyl)phenyl]phosphanyl}phenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole](/img/structure/B12504754.png)
![2,2'-sulfanediylbis(7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one)](/img/structure/B12504761.png)

![3-{5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B12504790.png)

![N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B12504798.png)




